



# Application Notes and Protocols for ChIP-seq Analysis of NCD38-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

NCD38 is a novel small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through histone demethylation.[1] In various hematological malignancies, such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), LSD1 is often overexpressed and contributes to the maintenance of a leukemic state by repressing differentiation-associated genes.[1][2] NCD38 has demonstrated potent anti-leukemic effects by inducing myeloid differentiation and activating super-enhancers that drive the expression of key hematopoietic regulators.[1][2]

This document provides detailed application notes and protocols for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze the genome-wide effects of **NCD38** treatment on histone modifications and transcription factor binding. Understanding these epigenetic and transcriptional changes is critical for elucidating the mechanism of action of **NCD38** and for the development of targeted therapies.

## **Mechanism of Action of NCD38**

**NCD38** functions by inhibiting the demethylase activity of LSD1. A primary mechanism of **NCD38**'s anti-leukemic activity is the disruption of the interaction between LSD1 and the transcriptional repressor Growth Factor Independence 1 (GFI1) and its homolog GFI1B.[1][3] This disruption leads to the reactivation of previously silenced GFI1 target genes, many of



which are involved in myeloid differentiation. The subsequent increase in the expression of transcription factors such as PU.1 and C/EBP $\alpha$  further drives the differentiation process.[1][4]

A key consequence of **NCD38** treatment is the activation of super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity. In erythroleukemia cells, **NCD38** treatment has been shown to activate the super-enhancer of the ERG gene, a critical regulator of hematopoiesis.[1] This activation is associated with an increase in histone H3 lysine 27 acetylation (H3K27ac), a mark of active enhancers.

## **Quantitative ChIP-seq Data Summary**

The following tables summarize quantitative data from ChIP-seq experiments performed on leukemia cell lines treated with LSD1 inhibitors, including **NCD38** and other similar compounds. These data illustrate the significant changes in histone modifications and transcription factor binding landscapes induced by LSD1 inhibition.

Table 1: Changes in Histone H3K27 Acetylation (H3K27ac) Peaks upon LSD1 Inhibitor Treatment

| Cell Line | Treatment             | Change in<br>H3K27ac<br>Peaks | Number of<br>Regions | Reference |
|-----------|-----------------------|-------------------------------|----------------------|-----------|
| RKO       | NCD38                 | >3-fold increase              | 458                  | N/A       |
| T.Tn      | NCL1 (LSD1 inhibitor) | Upregulated<br>Peaks          | 468                  | N/A       |
| T.Tn      | NCL1 (LSD1 inhibitor) | Downregulated<br>Peaks        | 532                  | N/A       |
| TE2       | NCL1 (LSD1 inhibitor) | Upregulated<br>Peaks          | 814                  | N/A       |
| TE2       | NCL1 (LSD1 inhibitor) | Downregulated<br>Peaks        | 612                  | N/A       |

Table 2: GFI1 and LSD1 ChIP-seq Peak Counts in THP1 AML Cells Treated with an LSD1 Inhibitor (OG86)



| Target Protein | DMSO (Control)<br>Peak Count | OG86 Treated Peak<br>Count | Reference |
|----------------|------------------------------|----------------------------|-----------|
| GFI1           | 5,924                        | 536                        | [4]       |
| LSD1           | 18,937                       | 3,102                      | [4]       |

Note: The decrease in peak counts for GFI1 and LSD1 upon treatment with an LSD1 inhibitor suggests a displacement of these proteins from their chromatin binding sites.

## Signaling Pathways and Experimental Workflow Diagrams

To visually represent the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).





Click to download full resolution via product page

Caption: NCD38 signaling pathway.





Click to download full resolution via product page

Caption: ChIP-seq experimental workflow.



## Experimental Protocols Cell Culture and NCD38 Treatment

 Cell Lines: Human erythroleukemia (HEL) and acute myeloid leukemia (SKNO-1) cell lines are suitable models for studying the effects of NCD38.

#### Culture Conditions:

- HEL cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- SKNO-1 cells: Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 ng/mL GM-CSF. Maintain cell density between 0.2 x 10<sup>6</sup> and 2.0 x 10<sup>6</sup> cells/mL.

#### NCD38 Treatment:

- Prepare a stock solution of NCD38 in DMSO.
- Treat cells with the desired concentration of NCD38 (e.g., 1 μM for HEL cells) or an equivalent volume of DMSO as a vehicle control.
- Incubate the cells for the desired duration (e.g., 24 to 48 hours).

## **Chromatin Immunoprecipitation (ChIP)**

This protocol is adapted from standard ChIP procedures and should be optimized for your specific cell line and antibodies.

#### Cross-linking:

- To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
- Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
- Wash the cells twice with ice-cold PBS.



- Cell Lysis and Chromatin Shearing:
  - Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA,
     1% SDS, and protease inhibitors) and incubate on ice for 10 minutes.
  - Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimal sonication conditions should be determined empirically.
  - Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
  - Dilute the chromatin with ChIP dilution buffer.
  - Pre-clear the chromatin with protein A/G magnetic beads.
  - Incubate the pre-cleared chromatin overnight at 4°C with rotation with specific antibodies against your target of interest (e.g., H3K27ac, GFI1, PU.1) or a control IgG.
  - Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
- Washing and Elution:
  - Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
  - Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
- Reverse Cross-linking and DNA Purification:
  - Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
  - Treat with RNase A and Proteinase K to remove RNA and protein.



 Purify the DNA using a standard phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.

## **Library Preparation and Sequencing**

- · Quantify the purified ChIP DNA.
- Prepare sequencing libraries using a commercial kit compatible with your sequencing platform (e.g., Illumina).
- Perform next-generation sequencing to generate single-end or paired-end reads.

## **Data Analysis**

- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Alignment: Align the reads to the appropriate reference genome (e.g., hg38) using an aligner such as Bowtie2 or BWA.
- Peak Calling: Identify regions of enrichment (peaks) using a peak caller like MACS2. Use the
   --broad option for broad histone marks like H3K27me3 if applicable.
- Differential Binding Analysis: Identify statistically significant changes in peak intensity between **NCD38**-treated and control samples using tools like DiffBind or DESeq2.
- Downstream Analysis: Perform gene ontology analysis, pathway analysis, and motif analysis
  to interpret the biological significance of the identified genomic regions. Visualize the data
  using a genome browser like IGV.

## Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the effects of the LSD1 inhibitor **NCD38** on the epigenome and transcriptome of leukemia cells. By employing ChIP-seq, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of **NCD38**, paving the way for the development of more effective cancer therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor NCD38 induces the activation of ERG super-enhancer in erythroleukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukemia core transcriptional circuitry is a sparsely interconnected hierarchy stabilized by incoherent feed-forward loops PMC [pmc.ncbi.nlm.nih.gov]
- 3. GFI1 tethers the NuRD complex to open and transcriptionally active chromatin in myeloid progenitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ChIP-seq Analysis of NCD38-Treated Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609494#chip-seq-analysis-of-ncd38-treated-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com